Ethyl 2-[(anilinocarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
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Description
Ethyl 2-[(anilinocarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-[(anilinocarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate is a compound related to the class of thiazolecarboxylic acid derivatives. It is synthesized from the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid, leading to various derivatives like 2-acetyl(arylsulfonyl)amino derivatives (Dovlatyan et al., 2004). Novel synthesis methods, such as ultrasonic and thermally mediated nucleophilic displacement, have been employed to create various 2-amino-1,3-thiazole-5-carboxylates, demonstrating the versatility in synthesizing these compounds (Baker & Williams, 2003).
Structural and Molecular Studies
The compound's structure has been studied extensively. For instance, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a related compound, reveals interesting hydrogen-bonded formations, which are crucial for understanding the compound's chemical behavior (Lynch & Mcclenaghan, 2004).
Anticancer Potential
Research has indicated the anticancer properties of thiazole compounds. A study synthesized a series of thiazole compounds and evaluated their activity against breast cancer cells, highlighting the potential of these compounds in cancer therapy (Sonar et al., 2020).
Antimicrobial and Antibacterial Activities
Thiazole derivatives, including ethyl 2-amino-4-methylthiazole-5-carboxylate, have been studied for their antimicrobial activities. These studies involve synthesizing various derivatives and testing their effectiveness against different strains of bacteria and fungi, providing insights into their potential as antimicrobial agents (Desai et al., 2019).
Corrosion Inhibition
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate has been studied for its role as a corrosion inhibitor, particularly in preventing the corrosion of alloys in acidic media. This indicates its potential application in industrial settings for protecting metals against corrosion (Raviprabha & Bhat, 2019).
Properties
IUPAC Name |
ethyl 4-phenyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-2-25-17(23)16-15(13-9-5-3-6-10-13)21-19(26-16)22-18(24)20-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHASJCUMZZTICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.